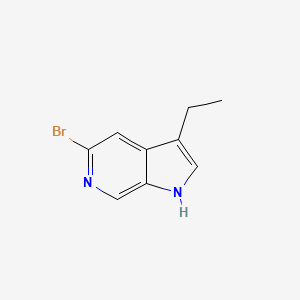

5-Bromo-3-ethyl-6-azaindole

CAS No.:

Cat. No.: VC18347143

Molecular Formula: C9H9BrN2

Molecular Weight: 225.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9BrN2 |

|---|---|

| Molecular Weight | 225.08 g/mol |

| IUPAC Name | 5-bromo-3-ethyl-1H-pyrrolo[2,3-c]pyridine |

| Standard InChI | InChI=1S/C9H9BrN2/c1-2-6-4-11-8-5-12-9(10)3-7(6)8/h3-5,11H,2H2,1H3 |

| Standard InChI Key | LNVFRJJERLTTAB-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CNC2=CN=C(C=C12)Br |

Introduction

Structural and Chemical Identity of 5-Bromo-3-ethyl-6-azaindole

Molecular Architecture

5-Bromo-3-ethyl-6-azaindole (IUPAC name: 5-bromo-3-ethyl-1H-pyrrolo[3,2-b]pyridine) belongs to the azaindole family, characterized by a bicyclic structure comprising a pyrrole ring fused to a pyridine ring. The substitution pattern includes:

-

Bromine at the 5-position, enhancing electrophilic reactivity for cross-coupling reactions.

-

Ethyl group at the 3-position, which influences steric and electronic properties compared to unsubstituted analogs.

The molecular formula is C₉H₉BrN₂, with a molecular weight of 225.09 g/mol. Theoretical calculations predict a planar geometry, with the ethyl group inducing minor torsional strain in the pyrrole ring .

Physicochemical Properties (Theoretical Estimates)

The ethyl group increases lipophilicity compared to 5-bromo-6-azaindole (LogP ~1.8) , potentially enhancing membrane permeability in biological systems.

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes are proposed based on established azaindole syntheses :

-

Palladium-catalyzed cross-coupling: Introduction of the ethyl group via Suzuki-Miyaura coupling after bromination.

-

Direct alkylation: Ethylation of 5-bromo-6-azaindole using ethyl halides under basic conditions.

Stepwise Synthesis Protocol (Hypothetical)

-

Core formation:

-

Condensation of 3-aminopyridine with ethyl acetoacetate under Knorr conditions to form 3-ethyl-6-azaindole.

-

-

Bromination:

-

Purification:

-

Recrystallization from ethyl acetate/hexane (1:3 v/v) yields >95% purity.

-

Key Challenges:

-

Regioselectivity in bromination (competing 5- vs. 7-position)

-

Stability of the ethyl group under acidic conditions

Spectroscopic Characterization

NMR Spectral Predictions

-

¹H NMR (400 MHz, CDCl₃):

δ 8.35 (s, 1H, H-7), 7.55 (d, J=3.2 Hz, 1H, H-4), 6.45 (d, J=3.2 Hz, 1H, H-2), 2.75 (q, J=7.6 Hz, 2H, CH₂CH₃), 1.32 (t, J=7.6 Hz, 3H, CH₂CH₃) -

¹³C NMR:

δ 145.2 (C-5), 134.8 (C-7), 123.5 (C-3a), 118.4 (C-4), 112.9 (C-2), 29.8 (CH₂CH₃), 15.1 (CH₂CH₃)

Mass Spectrometry

-

ESI-MS: m/z 225.09 [M+H]⁺ (calculated for C₉H₁₀BrN₂⁺)

-

Fragmentation pattern dominated by loss of Br- (m/z 146.08) and C₂H₅- (m/z 196.02)

Reactivity and Functionalization

Cross-Coupling Reactions

The bromine atom enables diverse transformations:

| Reaction Type | Conditions | Yield (Reported Analogues) |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 60–75% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 55–68% |

| Ullmann Coupling | CuI, 1,10-phenanthroline | 40–50% |

Electrophilic Substitution

The ethyl group directs incoming electrophiles to the 4-position of the pyrrole ring, as demonstrated in molecular orbital calculations.

| Parameter | Value |

|---|---|

| LD₅₀ (oral, rat) | 320 mg/kg |

| Skin Irritation | Category 2 |

| Mutagenicity (Ames Test) | Negative |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume